2-(2,4-dichlorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide
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Overview
Description
Synthesis Analysis
Synthesis of compounds related to 2-(2,4-dichlorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide involves multi-step chemical reactions, often starting with base molecules undergoing various chemical transformations. For instance, the synthesis of related compounds has been achieved using bromine as a cyclic reagent to yield significant isolated yields and employing recrystallization techniques to obtain suitable crystals for X-ray diffraction analysis (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through crystallographic techniques, revealing complex arrangements and interactions. For example, compounds with dichlorophenoxy groups have been characterized by their monoclinic space groups, specific dimensions, and density, indicating a detailed molecular framework suitable for further chemical manipulations and applications (Liu et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving similar compounds are diverse, including the formation of derivatives through reactions with various agents, showcasing the compound's reactivity and potential for modification. The antifungal and herbicidal activities of some related compounds have been explored, demonstrating their functional utility in agricultural and pharmaceutical fields (Liu et al., 2008).
Physical Properties Analysis
The physical properties of compounds within this chemical family are determined by methods such as UV–Vis, IR, NMR, and powder XRD techniques. These analyses provide insights into the compounds' stability, solubility, and structural integrity, essential for their practical application in various domains (Prabhu et al., 2001).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(6-oxopyridazin-1-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O3/c1-11(24-14-6-5-12(17)10-13(14)18)16(23)19-7-3-9-21-15(22)4-2-8-20-21/h2,4-6,8,10-11H,3,7,9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVTYLYUQWNBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1C(=O)C=CC=N1)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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